3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQKYSRZEOQMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor, followed by nitration and methoxylation reactions. The benzothiazole ring is then introduced through a cyclization reaction involving sulfur and nitrogen sources .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove nitro groups or reduce other functionalities.
Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Substituted Benzothiazole Derivatives
- N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino)acetamide (BTC-j) Exhibits antibacterial activity against S. aureus (MIC: 12.5 µg/ml) and E. coli (MIC: 3.125 µg/ml) due to DNA gyrase inhibition. The methoxy group enhances solubility and hydrogen bonding .
- N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino)acetamide (BTC-r) Nitro substitution at the 6-position improves electron-withdrawing effects, increasing antimicrobial potency compared to methoxy-substituted BTC-j .
- 4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Differs in bromine placement (4-bromo vs. 3-bromo).
Brominated Benzamide Analogues
- 3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d)
- 3-Bromo-N-(pyrimidin-2-yl)benzamide (Compound 14) Pyrimidinone-linked benzamide shows selectivity for Ca²⁺/calmodulin-stimulated adenylyl cyclase inhibition, highlighting heterocycle-dependent target variation .
Physicochemical and Pharmacokinetic Properties
- Synthetic Yield: Coupling reactions for brominated benzamides typically achieve ~78% yields under optimized conditions, comparable to non-brominated derivatives .
- Stability: Nitro groups may enhance metabolic stability compared to methoxy or pyridylamino substituents, which are prone to oxidative demethylation or hydrolysis .
Molecular Docking and Structure-Activity Relationships (SAR)
- DNA Gyrase Interaction (Hypothesized): The benzothiazole ring may form π-π stacking with Tyr-122 of DNA gyrase, while the nitro group participates in hydrogen bonding with Asp-81. The 3-bromo substituent could occupy a hydrophobic pocket adjacent to Met-91 .
- CYP51 Inhibition (Comparative): MMV001239’s pyridylmethyl group enables π-cation interactions with heme iron in CYP51, a mechanism absent in the target compound due to its nitro-methoxy-benzothiazole scaffold .
Biological Activity
3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole derivative class, which has garnered attention due to its potential biological activities. The unique structure of this compound, featuring a bromine atom, a methoxy group, and a nitro group, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Structural Overview
The compound can be characterized by its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Chemical Formula : C15H10BrN3O4S
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the synthesis and evaluation of various benzothiazole compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay to assess cell viability. Notably, compounds similar to this compound showed potent inhibition of cell proliferation and induced apoptosis in these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis |
| A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). This effect was evaluated using enzyme-linked immunosorbent assay (ELISA), indicating that the compound may modulate inflammatory responses .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 200 | 90 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression by binding to their active sites.
- Reactive Intermediates Formation : The nitro group can undergo bioreductive activation under hypoxic conditions, leading to reactive intermediates that can damage cellular components.
- Signaling Pathway Modulation : Studies have shown that benzothiazole derivatives can affect key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives against various cancer cell lines. Among these, a compound structurally related to this compound was identified as having dual anti-cancer and anti-inflammatory activities. It effectively inhibited tumor growth in vivo models while simultaneously reducing inflammatory marker levels .
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include bromination at the 3-position, methoxylation at the 4-position, and nitration at the 6-position.
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions .
- Temperature : Nitration requires controlled temperatures (0–5°C) to avoid over-oxidation .
- Catalysts : Lewis acids (e.g., H₂SO₄ for nitration) and bases (e.g., NaH for benzamide coupling) are critical .
- Yield Optimization :
| Step | Yield Range | Purity (HPLC) |
|---|---|---|
| Bromination | 70–85% | ≥95% |
| Methoxylation | 60–75% | ≥90% |
| Nitration | 50–65% | ≥85% |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 436.98) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in nitro-group orientation and hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay variability or differential binding modes. Strategies include:
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancer) .
- Molecular Docking : Compare binding affinities to targets like kinases or DNA topoisomerases using software (e.g., AutoDock) .
- Meta-Analysis : Pool data from studies using standardized protocols (e.g., MTT assay for cytotoxicity) .
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Crystallization hurdles include poor solubility and polymorphism. Solutions:
- Solvent Screening : Test binary mixtures (e.g., DCM:MeOH) to induce slow nucleation .
- Hydrogen Bond Engineering : Modify crystallization conditions (pH, temperature) to stabilize π-π stacking and S···O interactions .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
Q. How does the electronic nature of substituents (e.g., nitro, methoxy) affect the compound’s reactivity and biological interactions?
- Methodological Answer :
- Nitro Group : Electron-withdrawing effects increase electrophilicity at the benzothiazole 2-position, enhancing covalent binding to cysteine residues in enzymes .
- Methoxy Group : Electron-donating effects improve solubility and modulate logP values, impacting membrane permeability (see table below) :
| Substituent | Hammett σ Value | logP |
|---|---|---|
| -NO₂ | +0.78 | 2.1 |
| -OCH₃ | -0.27 | 1.4 |
- Biological Impact : Nitro groups correlate with antimicrobial activity, while methoxy groups enhance anticancer potency in SAR studies .
Data Contradiction Analysis
- Case Study : Conflicting reports on DNA intercalation vs. enzyme inhibition.
- Resolution :
Fluorescence Quenching Assays : Confirm intercalation by measuring changes in ethidium bromide emission .
Enzyme Kinetics : Use stopped-flow spectroscopy to quantify inhibition constants (Kᵢ) for topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
